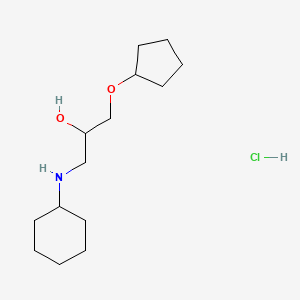

1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride is a chemical compound with a complex structure, featuring both cyclohexyl and cyclopentyl groups

Métodos De Preparación

The synthesis of 1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of cyclohexylamine with an appropriate epoxide to form the amino alcohol, followed by the introduction of the cyclopentyloxy group through a substitution reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Análisis De Reacciones Químicas

1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Potential

Research indicates that 1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride exhibits various pharmacological properties:

- Dopamine D₂ Agonism : This compound has been studied for its potential as a dopamine D₂ receptor agonist, which may have implications in treating neurological disorders such as Parkinson's disease. Agonists of this receptor are critical for modulating dopaminergic activity in the brain, thus influencing motor control and behavior .

Antihypertensive Effects

Some studies suggest that compounds with similar structures may have antihypertensive effects. The modulation of neurotransmitter systems, particularly those involving norepinephrine and dopamine, can lead to vasodilation and reduced blood pressure .

Herbicidal Applications

Recent research has also highlighted the herbicidal potential of compounds related to this compound. For instance, derivatives of similar chemical structures have demonstrated significant herbicidal activities against various plant species, including:

- Brassica juncea

- Chenopodium serotinum

- Rumex acetosa

These studies indicated that certain derivatives could achieve over 80% inhibition rates at specific dosages, suggesting that structural modifications could enhance herbicidal efficacy .

Case Study 1: Dopamine D₂ Agonist Evaluation

A notable study examined the synthesis and evaluation of various dopamine D₂ agonists, including derivatives of this compound. The study utilized positron emission tomography (PET) to assess the binding affinity and specificity of these compounds in vivo. Results indicated promising binding profiles that could lead to further development in treating neurodegenerative diseases .

Case Study 2: Herbicidal Activity Assessment

In another investigation focused on herbicidal activity, researchers synthesized several analogs of the compound and tested their efficacy against common weeds. The study found that specific structural modifications significantly enhanced herbicidal activity, with some compounds achieving over 70% inhibition rates at lower dosages compared to traditional herbicides .

Mecanismo De Acción

The mechanism of action of 1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The cyclohexyl and cyclopentyloxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar compounds to 1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride include:

1-(Cyclohexylamino)-2-propanol: Lacks the cyclopentyloxy group, resulting in different chemical properties and applications.

1-(Cyclopentylamino)-3-(cyclohexyloxy)propan-2-ol: Features a reversed arrangement of the cyclohexyl and cyclopentyl groups, leading to variations in reactivity and biological activity.

1-(Cyclohexylamino)-3-(methoxy)propan-2-ol:

These comparisons highlight the uniqueness of this compound in terms of its structure and the resulting properties.

Actividad Biológica

1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride, with the CAS number 1185698-04-7, is a novel compound that has garnered attention for its potential therapeutic applications. This compound features a unique structure that may influence its biological activity, making it a candidate for further research in pharmacology and medicinal chemistry.

- Molecular Formula : C14H28ClNO2

- Molecular Weight : 277.83 g/mol

- Purity : Typically around 90% to 98% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with specific protein targets in the body. Research indicates that compounds with similar structures may act as ligands for cyclophilin A (CypA), a protein implicated in various diseases, including cancer and viral infections .

Binding Affinity

Studies have demonstrated that ligands targeting CypA exhibit moderate binding affinities, suggesting that this compound may also possess similar characteristics. The binding affinities are typically measured using techniques such as surface plasmon resonance or isothermal titration calorimetry .

Anticancer Properties

Recent investigations into the anticancer properties of compounds structurally related to this compound have shown promising results. For instance, cyclophilin A has been identified as a potential target for lung cancer therapies. Compounds that inhibit CypA can reduce tumor growth and enhance apoptosis in cancer cells .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective effects. By modulating pathways associated with neurodegenerative diseases, it could potentially serve as a therapeutic agent for conditions such as Alzheimer's or Parkinson's disease. The exact mechanisms remain under investigation but may involve the inhibition of inflammatory pathways and oxidative stress reduction.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution and subsequent salt formation. A common approach includes:

- Step 1: Reacting epichlorohydrin with cyclopentanol under basic conditions to form the cyclopentyloxy-propanol intermediate.

- Step 2: Introducing cyclohexylamine via an SN2 reaction to yield the free base.

- Step 3: Acidification with HCl to form the hydrochloride salt .

Optimization Strategies:

- Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.

- Control temperature (e.g., 0–5°C during amine addition) to reduce racemization.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to improve final yield (typically 60–75%) .

Table 1: Example Reaction Conditions and Yields

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclopentanol, KOH | THF | 25 | 85 |

| 2 | Cyclohexylamine | DCM | 0–5 | 70 |

| 3 | HCl (gas) | EtOH | 25 | 95 |

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR confirms regiochemistry and identifies stereocenters. Key signals: cyclopentyloxy protons (δ 3.5–4.0 ppm), cyclohexylamino protons (δ 2.5–3.0 ppm), and hydroxyl proton (broad δ 1.5–2.0 ppm) .

- Mass Spectrometry (HRMS):

- Validate molecular weight (e.g., [M+H]+ expected at m/z 286.18 for C₁₄H₂₆ClNO₂) .

- HPLC-PDA:

- Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 220 nm .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

Methodological Answer:

- Storage:

- Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .

- Handling:

- Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy .

- Stability Testing:

- Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stereochemical effects of this compound in receptor binding studies?

Methodological Answer:

- Enantiomer Separation:

- Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-enantiomers .

- Receptor Binding Assays:

- Computational Docking:

Q. What strategies are recommended for resolving discrepancies in pharmacokinetic data obtained from different in vitro models?

Methodological Answer:

- Metabolic Stability:

- Compare hepatic microsomal clearance (human vs. rat) using LC-MS/MS to quantify parent compound depletion .

- CYP Inhibition Screening:

- Data Normalization:

- Apply physiologically based scaling factors (e.g., microsomal protein per gram of liver) to harmonize in vitro-in vivo extrapolation (IVIVE) .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with cytochrome P450 enzymes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Quantitative Structure-Activity Relationship (QSAR):

- Train models with descriptors like logP, topological polar surface area, and Hammett constants to predict metabolic liability .

- Free Energy Perturbation (FEP):

Propiedades

IUPAC Name |

1-(cyclohexylamino)-3-cyclopentyloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO2.ClH/c16-13(11-17-14-8-4-5-9-14)10-15-12-6-2-1-3-7-12;/h12-16H,1-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTVGNJTZLUPLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(COC2CCCC2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.